molecular formula C15H30ClN3O2 B8118208 6-amino-1-[4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one;hydrochloride

6-amino-1-[4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one;hydrochloride

Cat. No.: B8118208
M. Wt: 319.87 g/mol
InChI Key: UDMQQSSIEIJEHG-UHFFFAOYSA-N
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Description

ENMD-1068 (hydrochloride) is a selective antagonist of protease-activated receptor 2 (PAR2). This compound has shown significant potential in reducing hepatic stellate cell activation and collagen expression by inhibiting the transforming growth factor-beta 1 (TGF-β1)/Smad signaling pathway. Additionally, ENMD-1068 (hydrochloride) inhibits the proliferation of endometrial cells and induces apoptosis of epithelial cells in lesions, making it a valuable compound for studying endometriosis and liver fibrosis .

Preparation Methods

The synthesis of ENMD-1068 (hydrochloride) involves several steps:

    Starting Materials: The synthesis begins with 6-amino-1-hexanone and 4-(3-methyl-1-oxobutyl)-1-piperazine.

    Reaction Conditions: The reaction typically involves the use of hydrochloric acid to form the hydrochloride salt.

    Industrial Production: Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. .

Chemical Reactions Analysis

ENMD-1068 (hydrochloride) undergoes various chemical reactions:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: Substitution reactions can occur, particularly at the amino or piperazine moieties.

    Common Reagents and Conditions: Reagents such as hydrogen peroxide for oxidation, sodium borohydride for reduction, and various alkyl halides for substitution are commonly used.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used

Scientific Research Applications

ENMD-1068 (hydrochloride) has a wide range of scientific research applications:

Mechanism of Action

ENMD-1068 (hydrochloride) exerts its effects by selectively antagonizing protease-activated receptor 2. This inhibition reduces the activation of hepatic stellate cells and collagen expression by blocking the TGF-β1/Smad signaling pathway. Additionally, it inhibits the proliferation of endometrial cells and induces apoptosis in epithelial cells within lesions. The compound also exhibits anti-angiogenic and anti-inflammatory activities, further contributing to its therapeutic potential .

Comparison with Similar Compounds

ENMD-1068 (hydrochloride) can be compared with other protease-activated receptor 2 antagonists:

Properties

IUPAC Name

6-amino-1-[4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O2.ClH/c1-13(2)12-15(20)18-10-8-17(9-11-18)14(19)6-4-3-5-7-16;/h13H,3-12,16H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDMQQSSIEIJEHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCN(CC1)C(=O)CCCCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.87 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-amino-1-[4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one;hydrochloride
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6-amino-1-[4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one;hydrochloride
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6-amino-1-[4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one;hydrochloride
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6-amino-1-[4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one;hydrochloride
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6-amino-1-[4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one;hydrochloride
Reactant of Route 6
6-amino-1-[4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one;hydrochloride

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